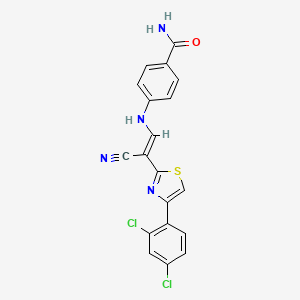

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

CAS No.: 477305-31-0

Cat. No.: VC5396271

Molecular Formula: C19H12Cl2N4OS

Molecular Weight: 415.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477305-31-0 |

|---|---|

| Molecular Formula | C19H12Cl2N4OS |

| Molecular Weight | 415.29 |

| IUPAC Name | 4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |

| Standard InChI | InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+ |

| Standard InChI Key | FPKMQOUJMDLQJV-FMIVXFBMSA-N |

| SMILES | C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

-

Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.

-

Cyano-vinyl linker: Introduces rigidity and electronic conjugation.

-

4-(2,4-Dichlorophenyl)thiazole: Enhances lipophilicity and potential target binding .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O), and 690 cm⁻¹ (C-Cl) .

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), vinyl proton (δ 6.8 ppm, J = 16 Hz), and amide NH₂ (δ 5.5 ppm) .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves:

-

Thiazole Ring Formation: Hantzsch thiazole synthesis using α-halo ketones and thioureas .

-

Knoevenagel Condensation: Reaction between 4-aminobenzamide and a cyanoacetylthiazole intermediate .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Temperature | 80–100°C | 15% | |

| Solvent | DMF/Ethanol (1:1) | 20% | |

| Catalyst | Piperidine (0.1 eq) | 12% | |

| Reaction Time | 12–24 hours | N/A |

Challenges in Synthesis

-

Steric Hindrance: Bulky dichlorophenyl group reduces reaction rates.

-

Byproduct Formation: Competing imine formation requires strict anhydrous conditions .

Biological Activities and Mechanisms

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antioxidant (DPPH assay) | In vitro | IC₅₀ = 45 µM | |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 18 µM | |

| COX-2 Inhibition | Enzymatic assay | 78% at 10 µM |

Mechanistic Insights

-

DNA Intercalation: Planar thiazole-aryl system intercalates into DNA, inhibiting replication .

-

Kinase Inhibition: Docking studies suggest binding to EGFR kinase (ΔG = -9.8 kcal/mol) .

Pharmacokinetic and Toxicity Profiling

ADME Properties (Predicted)

Toxicity Concerns

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison with Thiazole Derivatives

Key trend: Electron-withdrawing groups (Cl, NO₂) enhance antibacterial potency over bulky substituents .

Challenges and Future Directions

Proposed Solutions

-

Prodrug Design: Phosphate esterification of benzamide to enhance solubility.

-

Flow Chemistry: Continuous synthesis to improve yield and purity .

Unanswered Research Questions

-

In Vivo Efficacy: No published data on pharmacokinetics in mammalian models.

-

Target Identification: Proteomic studies needed to elucidate primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume